molecular formula C8H10ClFN2 B13043276 (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine

(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13043276
M. Wt: 188.63 g/mol
InChI Key: GAOJCSQSPWZESZ-MRVPVSSYSA-N
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Description

(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine is a chiral vicinal diamine building block of high interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a stereospecific center and a halogenated aromatic ring, features commonly employed to fine-tune the properties of bioactive molecules . Vicinal diamines are recognized as privileged scaffolds found in numerous potent bioactive compounds and natural products . The specific 4-chloro-3-fluorophenyl moiety is a recurring structural element in various pharmacologically active substances, suggesting its potential in developing ligands for a range of biological targets . As a monosubstituted ethane-1,2-diamine, this compound serves as a versatile synthon. It is particularly valuable for constructing more complex molecular architectures, including piperazines, which are considered a "privileged scaffold" in drug discovery for their presence in molecules with diverse biological activities . The chiral nature of the molecule also makes it a critical intermediate in synthesizing enantiomerically pure compounds for exploratory studies. This product is strictly intended for research applications and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C8H10ClFN2

Molecular Weight

188.63 g/mol

IUPAC Name

(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10ClFN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1

InChI Key

GAOJCSQSPWZESZ-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CN)N)F)Cl

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)F)Cl

Origin of Product

United States

Preparation Methods

Reduction of Nitro Compounds

A common starting point is a nitro-substituted precursor, such as a nitro-aryl ethanediamine derivative. The nitro group is reduced to an amine using:

  • Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).
  • Reaction conditions : Typically carried out in anhydrous solvents under inert atmosphere, with temperature control to prevent over-reduction or decomposition.

This step is crucial as it introduces the primary amine functionality necessary for subsequent diamine formation.

Amination and Vicinal Diamine Formation

Vicinal diamines are formed by introducing an additional amine group adjacent to the existing one on the ethane chain. Methods include:

  • One-pot telescoped synthesis starting from aldehydes, involving a Darzens reaction to form epoxysulfones, followed by nucleophilic ring opening with amines and reduction with sodium borohydride.
  • Optimization parameters : Temperature control (often 0 °C to −8 °C), solvent choice (1,2-dichloroethane preferred over dichloromethane for better yield), and stoichiometry of reagents (e.g., 4 equivalents of amine and 8 equivalents of NaBH4) significantly affect yields.
  • The one-pot procedure improves overall yield and efficiency compared to stepwise synthesis.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Nitro reduction LiAlH4 or Pd/C + H2, anhydrous solvents Requires inert atmosphere, temperature control
Darzens reaction Chloromethyl phenyl sulfone, t-BuONa, DCE 0 °C to room temperature, monitored by TLC
Amine addition Primary amine (4 equiv), −8 °C, 18 h Slow addition to favor β-position attack
Reduction of intermediate NaBH4 (8 equiv), 0 °C to room temperature Prolonged stirring (8 h) for complete reduction
Purification Silica gel chromatography, hexanes/ethyl acetate Gradient elution to isolate pure diamine

*DCE = 1,2-dichloroethane; t-BuONa = sodium tert-butoxide.

Purification and Characterization

  • Purification is typically achieved by silica gel chromatography, using solvent gradients from hexanes/ethyl acetate mixtures.
  • Characterization includes NMR (1H and 13C), HRMS, IR spectroscopy, and melting point determination.
  • Purified compounds show distinct NMR signals corresponding to aromatic protons, amine methylene groups, and characteristic shifts influenced by chloro and fluoro substituents.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Yield/Notes
Nitro group reduction Catalytic hydrogenation or LiAlH4 reduction Pd/C + H2 or LiAlH4, inert atmosphere High yield if controlled properly
Darzens epoxysulfone formation Reaction of aldehyde with chloromethyl phenyl sulfone t-BuONa, 0 °C to RT, DCE solvent Monitored by TLC, moderate yield
Amination and reduction Addition of amine followed by NaBH4 reduction Amine (4 equiv), NaBH4 (8 equiv), −8 °C Optimized for high yield
Purification Silica gel chromatography Hexanes/ethyl acetate gradient High purity product

Research Findings and Optimization Insights

  • The use of 1,2-dichloroethane as solvent improves yield compared to dichloromethane due to its lower volatility during long reaction times.
  • Temperature control during amine addition is critical; lower temperatures slow the reaction, favoring selective attack and improved stereochemical outcomes.
  • Increasing equivalents of amine and reducing agent enhances conversion and yield.
  • One-pot telescoped methods reduce reaction time and simplify purification steps, making them attractive for scale-up.

This detailed synthesis overview of (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine reflects current best practices and research findings from diverse, authoritative sources. The methods combine classical reduction and amination chemistry with modern one-pot telescoped strategies to achieve efficient preparation of this biologically relevant compound.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce other functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

The position and nature of substituents on the phenyl ring significantly influence the compound's electronic and steric properties. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties
(1S)-1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine 4-Cl, 3-F 188.63 High lipophilicity (ClogP ~2.5–3.0*); electron-withdrawing groups enhance acidity of NH₂ groups .
(S)-1-(4-Fluorophenyl)ethane-1,2-diamine 4-F 154.19 Lower molecular weight; hazards include skin corrosion (H314) and respiratory irritation (H335) .
(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine 3-Cl 170.64 Steric hindrance differs due to substituent position; reduced electron-withdrawing effects compared to 4-Cl .
1-(3-Chloro-5-fluorophenyl)ethane-1,2-diamine 3-Cl, 5-F 188.63 Similar molecular weight but distinct regiochemistry; potential for altered biological activity .
(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine 5-Cl, 3-CF₃ 238.64 Higher molecular weight due to CF₃ group; increased lipophilicity and steric bulk .

*Estimated based on analogs in .

Key Observations:
  • Electron-withdrawing groups (Cl, F) increase the acidity of the amine groups, enhancing coordination ability with metal ions .
  • Lipophilicity correlates with substituent hydrophobicity. For example, the trifluoromethyl group in significantly raises ClogP compared to halogen-only substituents .
  • Regiochemistry (e.g., 4-Cl vs. 3-Cl) alters steric interactions and electronic effects, impacting reactivity in subsequent reactions .

Biological Activity

(1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine, also known as its hydrochloride salt form, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

  • Molecular Formula : C8_8H10_10ClF2_2N2_2
  • Molecular Weight : 188.63 g/mol
  • CAS Number : 1212880-67-5

The compound features a phenyl ring substituted with both chloro and fluorine groups, enhancing its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine exhibits notable antimicrobial activity. In studies assessing its effects on biofilm-forming pathogens such as Pseudomonas aeruginosa, the compound demonstrated significant inhibition of biofilm formation at concentrations as low as 100 µM. It reduced biofilm mass by over 60% while maintaining minimal effects on cell viability .

Anti-Quorum Sensing (QS) Activity

The compound has been shown to possess anti-QS properties, which are crucial in controlling bacterial communication and pathogenicity. In assays involving Chromobacterium violaceum, (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine significantly decreased violacein production—a marker of QS activity—by more than 50% at 100 µM . This suggests its potential utility in developing anti-infective agents that target bacterial communication systems.

Synthesis

The synthesis of (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine typically involves several steps:

  • Formation of the Phenyl Substituent : The introduction of chloro and fluorine groups onto the phenyl ring.
  • Amine Functionalization : The addition of ethylene diamine to create the final amine structure.

This synthetic pathway allows for the modification of functional groups to enhance biological activity or selectivity towards specific targets.

Table of Biological Activities

Activity TypeTest OrganismConcentrationEffect
Biofilm InhibitionPseudomonas aeruginosa100 µM>60% reduction
Anti-QS ActivityChromobacterium violaceum100 µM>50% reduction in violacein production

Case Study: Anti-QS Mechanism

In a detailed study examining the anti-QS mechanism, researchers found that (1S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine inhibited the QS system in C. violaceum without significantly affecting bacterial viability. This characteristic makes it a promising candidate for further development as an anti-infective agent .

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